Fequesetide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

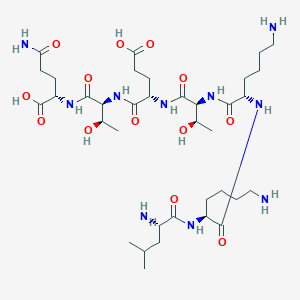

Molecular Formula |

C36H66N10O13 |

|---|---|

Molecular Weight |

847.0 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C36H66N10O13/c1-18(2)17-21(39)30(52)41-22(9-5-7-15-37)31(53)42-23(10-6-8-16-38)32(54)45-28(19(3)47)34(56)43-24(12-14-27(50)51)33(55)46-29(20(4)48)35(57)44-25(36(58)59)11-13-26(40)49/h18-25,28-29,47-48H,5-17,37-39H2,1-4H3,(H2,40,49)(H,41,52)(H,42,53)(H,43,56)(H,44,57)(H,45,54)(H,46,55)(H,50,51)(H,58,59)/t19-,20-,21+,22+,23+,24+,25+,28+,29+/m1/s1 |

InChI Key |

LVLWJWXFRFTMLK-JMWNXRNDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Fequesetide's Mechanism of Action in Cell Migration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fequesetide, a synthetic peptide, represents the core active domain of Thymosin Beta 4 (Tβ4), a ubiquitous 43-amino acid polypeptide critical in tissue repair and regeneration.[1] this compound's primary role in promoting cell migration is central to its therapeutic potential in wound healing and various regenerative applications. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced cell migration, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

This compound's pro-migratory effects are multifaceted, primarily revolving around its interaction with the actin cytoskeleton and the subsequent activation of downstream signaling cascades. As the principal G-actin-sequestering protein, Tβ4 (and by extension, this compound) regulates the dynamic process of actin polymerization, which is fundamental to cell motility.[2] The central actin-binding domain of Tβ4, corresponding to this compound, is responsible for inducing the expression of matrix metalloproteinases (MMPs), enzymes crucial for remodeling the extracellular matrix (ECM) to facilitate cell movement.

Signaling Pathways in this compound-Mediated Cell Migration

This compound leverages intricate signaling networks to orchestrate cell migration. Two prominent pathways have been identified: the Integrin-Linked Kinase (ILK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Integrin-Linked Kinase (ILK)/IQGAP1/Rac1 Signaling Pathway

This compound, through its interaction with the actin cytoskeleton, influences the ILK signaling cascade. This pathway is pivotal in colon cancer cell migration and metastasis.[3][4][5] Overexpression of Tβ4 leads to increased activity of Rac1, a small GTPase that plays a crucial role in lamellipodia formation and cell protrusion. This activation is mediated by the scaffolding protein IQGAP1, which forms a complex with ILK.[3][4][5] Knockdown of Tβ4 results in a concurrent reduction in ILK and IQGAP1 protein levels, leading to diminished cell migration.[3][4][5]

Phosphoinositide 3-kinase (PI3K)/Akt/eNOS Signaling Pathway

This compound also stimulates the directional migration of endothelial progenitor cells (EPCs) through the PI3K/Akt/eNOS signaling pathway.[6] Treatment of EPCs with Tβ4 leads to a time- and concentration-dependent phosphorylation of Akt and endothelial nitric oxide synthase (eNOS).[6] The pro-migratory effect of Tβ4 on these cells is blocked by inhibitors of PI3K and eNOS, indicating the critical role of this pathway.[6]

Role of Matrix Metalloproteinases (MMPs)

A key aspect of this compound-induced cell migration is the upregulation of MMPs. Tβ4 has been shown to increase the expression of several MMPs, including MMP-1, MMP-2, and MMP-9, in a cell-specific manner in keratinocytes, endothelial cells, and fibroblasts.[7] The catalytic activity of MMPs is necessary for Tβ4 to promote epithelial cell migration.[8] This effect is attributed to the central actin-binding domain of Tβ4, which is this compound.[7]

Quantitative Data on this compound-Mediated Cell Migration

The following tables summarize the quantitative effects of Tβ4 (and by extension, this compound) on cell migration from various studies.

| Cell Type | Assay Type | Tβ4 Concentration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Boyden Chamber | Not specified | Four- to sixfold increase in migration compared to media alone. | [9] |

| Keratinocytes | Boyden Chamber | 10 pg | Two- to threefold stimulation of migration over media alone. | [10] |

| SW480 Colon Carcinoma Cells | 3D Collagen Invasion | 0.2 µM | Highest level of invasiveness (biphasic dose-response). | [11] |

| Human Conjunctival Epithelial Cells | Boyden Chamber | Dose-dependent | Stimulated migration in a dose-dependent manner. | [12] |

| Endothelial Progenitor Cells (EPCs) | Transwell Migration | Concentration-dependent | Induced migration in a concentration-dependent manner. | [6] |

| Rat Palatal (RP) Cells | Migration Assay | 100 and 1,000 ng/ml | Stimulated cell migration. | [13] |

| Human Hepatic Stellate (LX-2) Cells | Wound Healing & Transwell | 1,000 ng/mL | Suppressed cell migration. | [14] |

| Cell Type | Assay Type | Dimeric Tβ4 (DTβ4) vs. Tβ4 Concentration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Transwell Migration | 1 µg/mL | DTβ4 induced migration of 38.5 ± 1.5 cells, compared to 21.3 ± 1.5 for Tβ4. | [15] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Transwell Migration | 10 µg/mL | DTβ4 induced migration of 59.8 ± 2.5 cells, compared to 29.6 ± 1.8 for Tβ4. | [15] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Scratch Assay (12 hours) | 1 µg/mL | Average migration distance of 45.32 ± 8.8 µm for DTβ4, compared to 22.45 ± 4.2 µm for Tβ4. | [15] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Scratch Assay (12 hours) | 10 µg/mL | Average migration distance of 80.2 ± 9.8 µm for DTβ4, compared to 56.5 ± 4.8 µm for Tβ4. | [15] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Transwell Migration (Boyden Chamber) Assay

This assay is commonly used to assess the chemotactic response of cells to a test substance.

Materials:

-

24-well Transwell inserts (e.g., 8.0 µm pore size)

-

Cell culture plates (24-well)

-

Cell culture medium (serum-free and with serum)

-

This compound (or Tβ4) at various concentrations

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Cotton swabs

-

Inverted microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of medium containing the desired concentration of this compound (or Tβ4) to the lower chamber of each well. Use serum-free medium as a negative control and medium with a known chemoattractant (e.g., 10% FBS) as a positive control.

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).

-

Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixing solution for 10-20 minutes. Subsequently, stain the cells by immersing the insert in a staining solution for 10-20 minutes.

-

Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view using an inverted microscope.

Wound Healing (Scratch) Assay

This assay measures the rate of collective cell migration to close an artificial "wound" created in a confluent cell monolayer.

Materials:

-

Multi-well plates (e.g., 6-well or 24-well)

-

Cell culture medium

-

This compound (or Tβ4) at various concentrations

-

Phosphate-buffered saline (PBS)

-

Sterile pipette tips (e.g., p200)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

-

Wound Creation: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of each well.

-

Washing: Gently wash the wells with PBS to remove any detached cells and debris.

-

Treatment: Replace the PBS with fresh cell culture medium containing the desired concentration of this compound (or Tβ4). Include a control well with medium alone.

-

Image Acquisition: Immediately after adding the treatment, acquire images of the wounds at time 0. Continue to acquire images of the same fields at regular intervals (e.g., every 12 or 24 hours) until the wound in the control well is nearly closed.

-

Data Analysis: Use image analysis software to measure the area of the wound in each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.

Conclusion

This compound, as the active domain of Tβ4, is a potent promoter of cell migration. Its mechanism of action is centered on the regulation of the actin cytoskeleton and the activation of key signaling pathways, including the ILK/IQGAP1/Rac1 and PI3K/Akt/eNOS cascades. Furthermore, this compound's ability to upregulate matrix metalloproteinases is crucial for creating a permissive environment for cell movement. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in promoting tissue repair and regeneration. Further studies focusing specifically on this compound are warranted to delineate any subtle differences from the full-length Tβ4 molecule and to optimize its clinical application.

References

- 1. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concentration-Dependent Pleiotropic Effects of Thymosin Beta4 and Cofilin on the Migratory Activity of Carcinoma Cells [mdpi.com]

- 3. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. Thymosin beta4 induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymosin beta4 promotes matrix metalloproteinase expression during wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrix metalloproteinase activity is necessary for thymosin beta 4 promotion of epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Thymosin Beta 4 on Cell Mechanics and Motility [open.fau.de]

- 12. Thymosin beta4 promotes human conjunctival epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. karger.com [karger.com]

- 15. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Fequesetide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fequesetide, a heptapeptide with the amino acid sequence Leu-Lys-Lys-Thr-Glu-Thr-Gln (LKKTETQ), represents the primary actin-binding domain of the protein thymosin β4. This peptide is a key mediator of cell migration, wound healing, and tissue regeneration. This technical guide provides a comprehensive overview of the structural characteristics of this compound, the experimental methodologies likely employed for its structural determination, and its role in cellular signaling pathways. All quantitative data are summarized for clarity, and key processes are visualized using DOT language diagrams.

Primary Structure and Physicochemical Properties

This compound is a linear peptide comprised of seven amino acids. Its primary structure and key physicochemical properties are summarized in the table below.

| Property | Value |

| Amino Acid Sequence | Leu-Lys-Lys-Thr-Glu-Thr-Gln (LKKTETQ) |

| Molecular Formula | C36H66N10O13 |

| Molecular Weight | 847.0 g/mol |

| CAS Number | 476014-70-7 |

Methodology for Structural Determination

The primary structure of this compound was likely determined through sequential analysis of its parent protein, thymosin β4. The scientific literature indicates that the complete amino acid sequence of thymosin β4 was established using automated Edman degradation.[1] This classical method for peptide sequencing provides a robust and reliable approach for determining the precise order of amino acids in a polypeptide chain.

Experimental Protocol: Edman Degradation

Edman degradation is a stepwise process that removes one amino acid at a time from the N-terminus of a peptide.[2][3] The general protocol involves a series of chemical reactions:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC specifically targets the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) peptide derivative.[3][4]

-

Cleavage: The sample is treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This selectively cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, while the rest of the peptide chain remains intact.[3][5]

-

Conversion and Identification: The ATZ-amino acid is extracted and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[5] The specific PTH-amino acid is then identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to known standards.

-

Cycle Repetition: The shortened peptide is then subjected to the next cycle of coupling, cleavage, and identification to determine the subsequent amino acid in the sequence. This process is repeated until the entire peptide sequence is determined.[4]

Modern peptide sequencing often utilizes mass spectrometry, which offers higher sensitivity and speed.[6] However, given the historical context of thymosin β4's characterization, Edman degradation is the most probable method used.

References

- 1. Action and Traction: Cytoskeletal Control of Receptor Triggering at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. ehu.eus [ehu.eus]

- 6. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to Fequesetide and its Relationship to Thymosin Beta-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of regenerative medicine and drug development, the exploration of endogenous peptides and their synthetic derivatives offers promising avenues for therapeutic intervention. Thymosin Beta-4 (Tβ4), a naturally occurring peptide, has garnered significant attention for its multifaceted roles in tissue repair, anti-inflammatory processes, and angiogenesis. Fequesetide, a synthetic peptide, represents a targeted approach to harness the therapeutic potential of Tβ4. This technical guide provides a comprehensive overview of this compound, its direct relationship to Thymosin Beta-4, their comparative biological activities, and the intricate signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this field.

This compound and its Relationship to Thymosin Beta-4

This compound is a synthetic heptapeptide with the amino acid sequence Ac-LKKTETQ-OH. It is a fragment of the larger 43-amino acid protein, Thymosin Beta-4. Specifically, this compound comprises the central actin-binding domain of Tβ4 (amino acids 17-23). This region is crucial for many of Tβ4's biological activities, including its ability to promote cell migration and wound healing. The development of this compound was driven by the goal of creating a smaller, more stable, and potentially more potent molecule that retains the key therapeutic properties of the full-length Tβ4 protein.

Mechanisms of Action

The primary mechanism of action for both Thymosin Beta-4 and this compound revolves around their interaction with actin, a critical component of the cellular cytoskeleton.

-

Actin Sequestration and Polymerization: Tβ4 is a major G-actin (globular actin) sequestering protein in cells. By binding to G-actin, it maintains a pool of actin monomers that can be readily utilized for polymerization into F-actin (filamentous actin) when required for processes like cell migration, division, and intracellular transport. This regulation of actin dynamics is fundamental to cellular motility and structural integrity. This compound, containing the actin-binding motif, mimics this function.

-

Modulation of Inflammatory Responses: Both molecules have demonstrated potent anti-inflammatory properties. They can downregulate the expression of pro-inflammatory cytokines and inhibit the activation of key inflammatory signaling pathways, such as the NF-κB pathway.

-

Promotion of Angiogenesis: Tβ4 and this compound promote the formation of new blood vessels, a process crucial for tissue repair and regeneration. This is achieved, in part, by stimulating the migration and proliferation of endothelial cells and upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

-

Stimulation of Cell Migration and Proliferation: A key therapeutic effect is the ability to enhance the migration and proliferation of various cell types, including keratinocytes, fibroblasts, and endothelial cells, which are essential for wound closure and tissue regeneration.

Comparative Biological Activities

While this compound is derived from Tβ4, their potencies and specific effects can differ. The following tables summarize available quantitative data to facilitate a comparison of their biological activities.

Table 1: Actin Binding and Cell Migration

| Parameter | Thymosin Beta-4 | This compound | Reference |

| Actin Binding Affinity (Kd) | ~1 µM | Data not available | [1] |

| Keratinocyte Migration | 2-3 fold increase at 10 pg | Comparable to Tβ4 in aged animals | [2][3] |

| Endothelial Cell Migration | 4-6 fold increase over media alone | Data not available | [4] |

| Coronary Artery Cell Migration | Significant increase | Data not available | [4] |

| B16-F10 Melanoma Cell Migration | 2.3-fold increase | Data not available | [5] |

| Hepatic Stellate Cell Migration | Suppression of migration | Data not available | [6] |

Table 2: Angiogenesis

| Assay | Thymosin Beta-4 | This compound | Reference |

| Coronary Artery Ring Sprouting | Doubling of vessel area at 100 ng | Data not available | [7] |

| Tube Formation (HUVEC) | Increased tube formation | Data not available | [7] |

Table 3: Gene and Protein Expression

| Target | Cell Type | Thymosin Beta-4 Effect | This compound Effect | Reference |

| MMP-2 (pro-MMP2) | Rat Palatal Cells | 3.8-fold increase at 1,000 ng/ml | Data not available | [8] |

| MMP-2 (active MMP2) | Rat Palatal Cells | 1.3-fold increase at 1,000 ng/ml | Data not available | [8] |

| VEGF | Rat Palatal Cells | 2.1-fold increase at 1,000 ng/ml | Data not available | [8] |

| Laminin-5 γ2 chain | Human Corneal Epithelial Cells | >2-fold increase | Data not available | [9] |

| TGF-β1 | Human Corneal Epithelial Cells | >2-fold increase | Data not available | [9] |

Table 4: In Vivo Wound Healing

| Animal Model | Parameter | Thymosin Beta-4 Effect | This compound Effect | Reference |

| Rat Full-Thickness Wound | Re-epithelialization | 42% increase at 4 days, 61% at 7 days | Data not available | [10] |

| db/db Diabetic Mice | Wound Contracture & Collagen Deposition | Significantly increased | Comparable to Tβ4 | [3] |

| Aged Mice | Keratinocyte Migration, Wound Contracture, Collagen Deposition | Accelerated healing | Comparable to Tβ4 | [3] |

Table 5: Pharmacokinetics

| Species | Parameter | Thymosin Beta-4 | This compound | Reference |

| Mice (400 µg IP) | Serum Concentration | 2.34 ± 0.54 µg/ml (2-40 min) | Data not available | |

| Healthy Human Volunteers (IV) | Half-life | Dose-proportional, increasing with dose | Data not available | [11] |

Key Experimental Protocols

In Vivo Murine Excisional Wound Healing Model

This protocol describes the creation and analysis of full-thickness excisional wounds in mice to evaluate the efficacy of therapeutic agents.[11]

Materials:

-

Mice (e.g., C57BL/6, db/db diabetic mice)

-

Anesthesia (e.g., isoflurane)

-

Hair clippers and depilatory cream

-

Surgical scissors, forceps, and biopsy punch (e.g., 4-6 mm)

-

Sterile saline or PBS

-

Topical formulation of this compound/Tβ4 or vehicle control

-

Dressing (e.g., Tegaderm)

-

Calipers or imaging system for wound measurement

-

Tissue fixation and embedding reagents (e.g., 10% formalin, paraffin)

-

Histological stains (e.g., Hematoxylin and Eosin, Masson's Trichrome)

Procedure:

-

Anesthetize the mouse.

-

Shave the dorsal surface and apply depilatory cream to remove remaining hair.

-

Clean the surgical area with an antiseptic solution.

-

Create one or more full-thickness excisional wounds using a biopsy punch.

-

Apply the test substance (this compound, Tβ4, or vehicle) topically to the wound bed.

-

Cover the wound with a sterile, occlusive dressing.

-

Monitor the animals daily and measure the wound area at specified time points (e.g., days 3, 7, 10, 14) using calipers or a digital imaging system.

-

At the end of the study, euthanize the animals and harvest the wound tissue.

-

Fix the tissue in 10% formalin, process, and embed in paraffin.

-

Section the tissue and perform histological staining (H&E for general morphology and re-epithelialization, Masson's Trichrome for collagen deposition).

-

Quantify parameters such as wound closure rate, re-epithelialization, granulation tissue formation, and collagen content.

In Vitro Cell Migration (Transwell) Assay

This assay, also known as a Boyden chamber assay, is used to quantify the migratory response of cells to a chemoattractant.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size for endothelial or fibroblast cells)

-

24-well plates

-

Cell culture medium (e.g., DMEM, EGM-2)

-

Fetal Bovine Serum (FBS) or other chemoattractants

-

This compound or Tβ4

-

Cells of interest (e.g., HUVECs, fibroblasts)

-

Calcein-AM or DAPI for cell staining

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-24 hours prior to the assay.

-

Add medium containing the chemoattractant (e.g., FBS) and the test substance (this compound or Tβ4 at various concentrations) to the lower chamber of the 24-well plate.

-

Harvest and resuspend the starved cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Calcein-AM or DAPI).

-

Count the number of migrated cells in several fields of view using a fluorescence microscope or quantify the total fluorescence using a plate reader.

Ex Vivo Aortic Ring Angiogenesis Assay

This assay provides a model to study the sprouting of new blood vessels from a segment of an existing vessel.

Materials:

-

Thoracic aorta from a rat or mouse

-

Collagen gel or Matrigel

-

Endothelial cell growth medium (e.g., EGM-2)

-

This compound or Tβ4

-

48-well plates

-

Surgical instruments (scissors, forceps)

-

Inverted microscope with a camera

Procedure:

-

Harvest the thoracic aorta from a euthanized animal under sterile conditions.

-

Remove the surrounding fibro-adipose tissue.

-

Cut the aorta into 1-2 mm thick rings.

-

Embed the aortic rings in a collagen gel or Matrigel in a 48-well plate.

-

Allow the gel to polymerize.

-

Add endothelial cell growth medium containing the test substance (this compound, Tβ4, or vehicle) to each well.

-

Incubate the plate at 37°C.

-

Monitor the rings daily for the formation of microvessel sprouts.

-

Capture images of the sprouts at regular intervals (e.g., every 2-3 days for up to 2 weeks).

-

Quantify the extent of sprouting by measuring the number, length, and area of the sprouts using image analysis software.

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

RIPA buffer or other lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system (e.g., PVDF or nitrocellulose membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues treated with this compound, Tβ4, or control.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of specific genes by quantifying the amount of corresponding mRNA.[8]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., VEGF, MMP2) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Treat cells with this compound, Tβ4, or control for the desired time.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Assess the quality and quantity of the RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA, primers, and qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument. The amplification conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit, a key indicator of NF-κB pathway activation.[12][13]

Materials:

-

Cells cultured on coverslips

-

Stimulant (e.g., TNF-α)

-

This compound or Tβ4

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody (anti-NF-κB p65)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with this compound, Tβ4, or vehicle for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate duration.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with blocking solution.

-

Incubate the cells with the primary anti-NF-κB p65 antibody.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Signaling Pathways

This compound and Thymosin Beta-4 exert their pleiotropic effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and migration. Tβ4 has been shown to activate this pathway, which is crucial for its pro-angiogenic and cardioprotective effects.[14][15][16][17] Activation of this pathway by Tβ4 can lead to the phosphorylation and activation of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Tβ4 has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[14] This inhibitory effect is a key component of the anti-inflammatory properties of Tβ4 and this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for tissue development, regeneration, and stem cell regulation. Tβ4 has been implicated in the activation of this pathway, particularly in processes like hair follicle development.[14]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway plays a complex role in tissue repair, with both pro- and anti-fibrotic effects depending on the context. Tβ4 has been shown to interact with this pathway, often in an inhibitory manner, to reduce fibrosis.[9][14][18]

Conclusion

This compound, as the core active fragment of Thymosin Beta-4, holds significant promise as a therapeutic agent for a range of conditions characterized by tissue injury and inflammation. Its ability to modulate fundamental cellular processes such as actin dynamics, cell migration, and key signaling pathways underscores its potential in regenerative medicine. This technical guide provides a foundational understanding of the relationship between this compound and Tβ4, their mechanisms of action, and methods for their evaluation. Further research, particularly direct comparative studies, will be crucial to fully elucidate the therapeutic advantages of this compound and to advance its clinical development.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of thymosin-β4/profilin exchange leading to actin filament polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. karger.com [karger.com]

- 7. Thymosin beta4 enhances endothelial cell differentiation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF‐κB p65 immunofluorescence assay [bio-protocol.org]

- 13. 2.9. Immunofluorescence Assay for NF-κB p65 [bio-protocol.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. How to activate and detect Wnt signaling? [web.stanford.edu]

- 16. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 17. fivephoton.com [fivephoton.com]

- 18. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Functions of Peptides in Tissue Repair

Please Note: This technical guide utilizes Thymosin Beta 4 (Tβ4), a well-researched and pivotal peptide in tissue regeneration, as a representative example to illustrate the biological functions and mechanisms of peptides in tissue repair. Information on a peptide specifically named "Fequesetide" is not available in the current scientific literature. The data, protocols, and pathways described herein are based on published studies of Tβ4.

Introduction to Thymosin Beta 4 (Tβ4) in Tissue Regeneration

Thymosin Beta 4 (Tβ4) is a highly conserved, 43-amino acid peptide that is a major G-actin-sequestering molecule in eukaryotic cells. It is found in nearly all tissues and cell types, with particularly high concentrations in platelets and white blood cells. Upon tissue injury, Tβ4 is released from platelets and various other cells, initiating a cascade of events that promote healing and reduce further damage. Its multifaceted role in tissue repair encompasses the promotion of cell migration, angiogenesis, and stem cell mobilization and differentiation, alongside the inhibition of inflammation, apoptosis, and fibrosis. These diverse biological activities make Tβ4 a significant subject of research for therapeutic applications in dermal, cardiac, ocular, and neurological repair.

Core Biological Functions and Mechanisms of Action

Tβ4's primary role in tissue repair is orchestrated through several key biological functions:

-

Promotion of Cell Migration and Proliferation: Tβ4 binds to G-actin, regulating actin polymerization, which is crucial for cell motility. This interaction facilitates the migration of keratinocytes, endothelial cells, and fibroblasts to the wound site, a critical step in re-epithelialization and tissue reconstruction.

-

Angiogenesis: Tβ4 stimulates the formation of new blood vessels, a process vital for supplying oxygen and nutrients to the healing tissue. It upregulates the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

-

Anti-inflammatory Effects: Tβ4 exhibits potent anti-inflammatory properties by down-regulating the expression of pro-inflammatory cytokines and chemokines. It can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.

-

Inhibition of Apoptosis: Tβ4 protects cells from programmed cell death (apoptosis) under stress conditions, such as hypoxia or inflammation. It achieves this by upregulating anti-apoptotic proteins like Bcl-2 and inhibiting the activity of caspases.

-

Reduction of Fibrosis: Tβ4 plays a role in minimizing scar formation by decreasing the number of myofibroblasts at the wound site.

Key Signaling Pathways Modulated by Tβ4

Tβ4 exerts its pleiotropic effects by modulating several intracellular signaling pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and migration. Tβ4 has been shown to activate this pathway, which in turn promotes endothelial cell survival and migration, contributing to its pro-angiogenic effects.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is integral to stem cell regulation and tissue development. Tβ4 can activate this pathway, leading to the upregulation of downstream targets like c-Myc, which promotes cell proliferation and contributes to the regenerative process, for instance, in the survival of skin flaps.

Fequesetide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fequesetide, the heptapeptide sequence Leu-Lys-Lys-Thr-Glu-Thr-Gln (LKKTETQ), represents the central actin-binding domain of the naturally occurring protein Thymosin Beta 4 (Tβ4).[1][2] As the primary active site of Tβ4, this compound is instrumental in key biological processes including cell migration, wound healing, and angiogenesis.[1][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological functions of this compound, with a focus on its underlying signaling pathways and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development.

Discovery and Identification

This compound was identified as the core functional region within Thymosin Beta 4 (Tβ4), a 43-amino acid polypeptide known for its significant role in tissue repair and regeneration.[1][3] While Tβ4 as a whole was found to sequester G-actin monomers and promote cell motility, subsequent research aimed to delineate the specific domains responsible for these activities. Through systematic analysis of Tβ4 fragments, the central region encompassing amino acids 17-23, with the sequence LKKTETQ, was pinpointed as the primary site of actin interaction.[1][2] This heptapeptide was found to be naturally present in wound fluid, underscoring its physiological relevance in the healing process.[2] Further studies demonstrated that this synthetic peptide alone could replicate many of the pro-reparative functions of the full-length Tβ4 protein, including the promotion of dermal wound repair in models of impaired healing. These findings established this compound as a key bioactive molecule and a promising candidate for therapeutic development.

Synthesis of this compound

The chemical synthesis of this compound is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, enabling efficient purification by simple filtration and washing.

Physicochemical Properties of this compound

| Property | Value |

| Sequence | Leu-Lys-Lys-Thr-Glu-Thr-Gln (LKKTETQ) |

| CAS Number | 476014-70-7[4][5] |

| Molecular Formula | C36H66N10O13[4][5] |

| Molecular Weight | 846.97 g/mol [4] |

| Appearance | White to off-white solid[4] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard Fmoc/tBu strategy for the manual synthesis of this compound.

Materials:

-

Fmoc-Gln(Trt)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Procedure:

-

Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (Sequential): For each amino acid in the sequence (from C-terminus to N-terminus: Thr, Glu, Thr, Lys, Lys, Leu):

-

Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Proceed to the Fmoc deprotection step for the newly added amino acid.

-

-

Cleavage and Deprotection:

-

After the final amino acid (Leu) is coupled and deprotected, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification and Characterization:

-

Lyophilize the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with actin and the subsequent modulation of key signaling pathways involved in cell survival, proliferation, and migration.

Summary of Biological Activities

| Biological Process | Effect of this compound |

| Actin Binding | Sequesters G-actin monomers, influencing cytoskeletal dynamics. |

| Cell Migration | Promotes the migration of various cell types, including keratinocytes and endothelial cells.[1][3] |

| Wound Healing | Accelerates dermal wound closure and tissue regeneration.[1][3] |

| Angiogenesis | Stimulates the formation of new blood vessels.[1][3] |

| Anti-inflammatory | Contributes to the anti-inflammatory effects observed with Tβ4. |

Note: Quantitative bioactivity data (e.g., IC50, Kd, EC50) for this compound is not extensively available in public literature. The activities are primarily characterized through qualitative and semi-quantitative in vitro and in vivo assays.

Signaling Pathways

This compound is known to influence the Akt and NF-κB signaling pathways, which are central to its observed biological activities.

-

Akt Signaling Pathway: this compound, as the active domain of Tβ4, is understood to promote cell survival and proliferation by activating the Akt pathway. This is thought to occur through the activation of Integrin-Linked Kinase (ILK), which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell cycle progression.

-

NF-κB Signaling Pathway: The anti-inflammatory effects of Tβ4, and by extension this compound, are partly mediated through the inhibition of the NF-κB pathway. NF-κB is a key transcription factor that upregulates the expression of pro-inflammatory cytokines. By preventing its activation, this compound can dampen the inflammatory response.

Visualization of Signaling Pathways

Key Experimental Protocols

The following protocols are foundational for assessing the bioactivity of this compound.

In Vitro Wound Healing (Scratch) Assay

This assay measures the rate of collective cell migration, simulating the closure of a wound.

Materials:

-

Human keratinocytes (HaCaT) or human umbilical vein endothelial cells (HUVECs)

-

12-well culture plates

-

Sterile 10 µL pipette tips

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound stock solution

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in 12-well plates at a density that will form a confluent monolayer within 24 hours.

-

Serum Starvation: Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cell cycle.

-

Wound Creation: Create a linear scratch in the cell monolayer using a sterile 10 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add serum-free medium containing different concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL) to the wells.

-

Imaging: Immediately capture images of the scratch at designated points (time 0).

-

Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Transwell Cell Migration Assay

This assay quantifies the chemotactic migration of individual cells through a porous membrane.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cells (e.g., HUVECs)

-

Serum-free medium

-

Chemoattractant: Medium with 10% FBS or a specific growth factor (e.g., VEGF)

-

This compound stock solution

-

Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

-

Preparation: Place Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing the chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium, with or without this compound at various concentrations. Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubation: Incubate for 4-24 hours (time is cell-type dependent) at 37°C and 5% CO2.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and wipe away the non-migrated cells from the top of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol, then stain with crystal violet.

-

Imaging and Quantification: Wash the inserts, allow them to dry, and then image the stained cells using a microscope. Count the number of migrated cells in several random fields to determine the average number of migrated cells per condition.

Western Blot for Akt Phosphorylation

This method is used to assess the activation of the Akt signaling pathway.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse this compound-treated and control cells on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the relative levels of Akt phosphorylation.

Experimental Workflow Visualization

Conclusion

This compound, the active heptapeptide fragment of Tβ4, demonstrates significant potential as a therapeutic agent for promoting tissue repair and regeneration. Its well-defined activities in promoting cell migration and angiogenesis, coupled with its anti-inflammatory properties, make it an attractive candidate for further investigation in various pathological conditions, including chronic wounds and ischemic injuries. The established methods for its chemical synthesis and biological characterization, as detailed in this guide, provide a solid foundation for researchers to explore its full therapeutic potential. Future studies should focus on elucidating the precise molecular interactions of this compound with its cellular targets and on obtaining comprehensive quantitative data to better define its potency and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Three distinct F-actin binding sites in the Dictyostelium discoideum 34,000 dalton actin bundling protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C36H66N10O13 | CID 10169788 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Therapeutic Peptides in Angiogenesis and Vasculogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing ones, and vasculogenesis, the de novo formation of blood vessels, are critical processes in both normal physiological functions and various pathological conditions. The modulation of these processes holds significant therapeutic potential for a range of diseases, including ischemic cardiovascular conditions, chronic wounds such as diabetic foot ulcers, and tissue regeneration. In recent years, therapeutic peptides have emerged as a promising class of molecules for stimulating angiogenesis and vasculogenesis. Their high specificity, potency, and potential for targeted delivery offer distinct advantages over traditional growth factor therapies. This technical guide provides an in-depth overview of the role of pro-angiogenic and vasculogenic peptides, with a focus on their mechanisms of action, signaling pathways, and the experimental methodologies used to evaluate their efficacy. While the specific peptide "fequesetide" is not documented in publicly available scientific literature, this guide will explore the core principles of peptide-mediated angiogenesis and vasculogenesis through well-characterized examples, providing a robust framework for research and development in this field.

Introduction to Angiogenesis and Vasculogenesis

Angiogenesis and vasculogenesis are fundamental processes for tissue development, growth, and repair. While both result in the formation of new blood vessels, they differ in their origin. Vasculogenesis is the primary mechanism during embryonic development, where endothelial progenitor cells (EPCs) differentiate and assemble into a primitive vascular network.[1] Angiogenesis, on the other hand, is the sprouting of new capillaries from existing blood vessels, a process that is crucial for wound healing and tissue expansion in adults.[2]

These processes are tightly regulated by a complex interplay of growth factors, cytokines, and extracellular matrix (ECM) components. Key signaling molecules include Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factors (FGFs), and angiopoietins.[3] Dysregulation of angiogenesis is implicated in numerous diseases. Insufficient angiogenesis can lead to chronic wounds and ischemic tissue damage, while excessive angiogenesis is a hallmark of cancer and certain inflammatory disorders.[4]

Therapeutic peptides offer a targeted approach to modulate these pathways. By mimicking the action of natural pro-angiogenic factors or by interacting with specific cellular receptors, these peptides can stimulate endothelial cell proliferation, migration, and tube formation, ultimately leading to the creation of new vascular networks.[5][6]

Mechanisms of Action of Pro-Angiogenic and Vasculogenic Peptides

Therapeutic peptides that promote angiogenesis and vasculogenesis can be broadly categorized based on their mechanism of action. The most prominent classes include VEGF-mimetic peptides and integrin-binding peptides.

VEGF-Mimetic Peptides

Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, is a master regulator of angiogenesis. It binds to VEGF receptors (VEGFRs), primarily VEGFR-2, on endothelial cells, triggering a cascade of intracellular signaling events that lead to cell proliferation, migration, and survival.[3][7] VEGF-mimetic peptides are designed to replicate the biological activity of VEGF by binding to and activating VEGFRs.[8]

One notable example is the QK peptide , a 15-amino-acid peptide that mimics the helical structure of the VEGF binding site.[9] The QK peptide has been shown to bind to VEGFR-2 and activate downstream signaling pathways, promoting endothelial cell proliferation and tube formation in vitro and neovascularization in vivo.[10][11]

Signaling Pathway:

The binding of a VEGF-mimetic peptide to VEGFR-2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of several key downstream pathways:

-

Phospholipase Cγ (PLCγ) Pathway: Activation of PLCγ leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, via calmodulin and calcineurin, leads to the activation of the transcription factor NFAT. DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK signaling cascade, promoting cell proliferation.[7]

-

PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). The PI3K/Akt pathway is crucial for endothelial cell survival by inhibiting apoptosis and also plays a role in vasodilation through the activation of endothelial nitric oxide synthase (eNOS).[3]

Caption: VEGF-Mimetic Peptide Signaling Pathway.

Integrin-Binding Peptides

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions.[12] In the context of angiogenesis, integrins such as αvβ3 and α5β1 are highly expressed on activated endothelial cells and play a crucial role in cell adhesion, migration, and survival.[13] Integrin-binding peptides often contain the arginine-glycine-aspartic acid (RGD) motif, which is a recognition sequence for many integrins.[14]

By binding to integrins on endothelial cells, these peptides can trigger intracellular signaling cascades that promote angiogenic processes.[15] For example, cyclic RGD peptides have been shown to enhance the formation of interconnected vascular-like networks of endothelial cells in 3D hydrogel cultures.[15]

Signaling Pathway:

The binding of an integrin-binding peptide to its receptor on the endothelial cell surface leads to integrin clustering and the recruitment of focal adhesion proteins, such as focal adhesion kinase (FAK) and Src kinase. This initiates a signaling cascade that can cross-talk with growth factor receptor pathways:

-

FAK/Src Pathway: The activation of FAK and Src leads to the phosphorylation of downstream targets that regulate the actin cytoskeleton, promoting cell migration and spreading.[15]

-

Cross-talk with VEGFR Signaling: Integrin activation can enhance the signaling output of VEGFR-2, leading to a more robust angiogenic response. This synergy is crucial for coordinating cell migration and proliferation.[12]

Caption: Integrin-Binding Peptide Signaling Pathway.

Quantitative Data on Pro-Angiogenic Peptides

The efficacy of pro-angiogenic peptides is typically evaluated through a series of in vitro and in vivo assays. The following tables summarize quantitative data from representative studies on various pro-angiogenic peptides.

Table 1: In Vitro Efficacy of Pro-Angiogenic Peptides

| Peptide | Assay | Cell Type | Concentration | Result | Reference |

| Comb1 | Proliferation | Microvascular Endothelial Cells | 10-100 nM | Up to 47% increase in proliferation | [16] |

| Comb1 | Angiogenesis | Microvascular Endothelial Cells | 10-100 nM | 200% increase in angiogenesis | [16][17] |

| UN3 | Angiogenesis | Endothelial Cells | Not specified | 250% increase in angiogenic response | [16] |

| UN3 | Proliferation | Endothelial Cells | Not specified | 50% increase in proliferation | [16] |

| E7-QK | Tube Formation | HUVECs | 1 µM | Similar angiogenic function to VEGF | [10][11] |

| Peptide Lv | Sprouting | HUVECs | Not specified | Significantly higher sprouting density | [18] |

Table 2: In Vivo Efficacy of Pro-Angiogenic Peptides

| Peptide | Model | Outcome Measured | Result | Reference |

| Comb1 & UN3 | Diabetic Porcine Wound | Angiogenesis & Re-epithelialization | Significantly improved compared to control | [16] |

| SDF-1α | Matrigel Plug in Mice | CD34+ Cell Migration | Substantial chemoattraction | [19] |

| Peptide Lv | Chicken Chorioallantoic Membrane (CAM) | Vascular Area & Vessel Length | Significantly increased | [20] |

| SVVYGLR | Mouse Model | Angiogenesis | Induced angiogenesis | [21] |

Experimental Protocols for Assessing Angiogenesis and Vasculogenesis

A variety of standardized assays are employed to evaluate the pro-angiogenic and vasculogenic potential of therapeutic peptides. These can be broadly classified into in vitro and in vivo methods.

In Vitro Assays

In vitro assays provide a controlled environment to study specific aspects of the angiogenic process, such as endothelial cell proliferation, migration, and differentiation.[22]

Endothelial Cell Tube Formation Assay:

This is one of the most widely used in vitro assays to assess the ability of endothelial cells to form capillary-like structures.[23]

-

Principle: Endothelial cells are seeded on a basement membrane extract (e.g., Matrigel) in the presence of the test peptide. In response to pro-angiogenic stimuli, the cells will align and form a network of interconnected tubes.

-

Methodology:

-

Coat a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Harvest and resuspend endothelial cells (e.g., HUVECs) in serum-free media containing the desired concentration of the test peptide.

-

Seed the cells onto the Matrigel-coated plate.

-

Incubate for 4-18 hours at 37°C.

-

Visualize the tube network using a microscope and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.[24]

-

Caption: Endothelial Cell Tube Formation Assay Workflow.

Endothelial Cell Migration Assay (Boyden Chamber Assay):

This assay measures the chemotactic response of endothelial cells to a pro-angiogenic peptide.[22]

-

Principle: Endothelial cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the test peptide. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

-

Methodology:

-

Coat the underside of the transwell membrane with an ECM protein (e.g., fibronectin or collagen).

-

Place media containing the test peptide in the lower chamber.

-

Seed endothelial cells in serum-free media in the upper chamber.

-

Incubate for 4-24 hours at 37°C.

-

Remove non-migrated cells from the upper side of the membrane.

-

Fix and stain the migrated cells on the lower side of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

In Vivo Assays

In vivo assays are essential for evaluating the angiogenic potential of a peptide in a complex physiological environment.[25]

Chick Chorioallantoic Membrane (CAM) Assay:

The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis.[22]

-

Principle: The CAM of a developing chicken embryo is a highly vascularized membrane. The test peptide is applied to the CAM, and the resulting angiogenic response is observed and quantified.

-

Methodology:

-

Create a small window in the shell of a fertilized chicken egg at day 7-8 of incubation.

-

Apply the test peptide, often incorporated into a slow-release pellet or sponge, directly onto the CAM.

-

Reseal the window and incubate for 2-3 days.

-

Observe the area around the implant for the formation of new blood vessels radiating towards the implant.

-

Quantify the angiogenic response by counting the number of new vessel branches or by measuring the vessel density in the area.

-

Matrigel Plug Assay:

This assay assesses the ability of a peptide to induce the formation of new blood vessels into a subcutaneous implant in a living animal.

-

Principle: Matrigel, a solubilized basement membrane preparation, is mixed with the test peptide and injected subcutaneously into a mouse. The Matrigel solidifies at body temperature, forming a plug. Over time, host cells, including endothelial cells, will invade the plug and form new blood vessels in response to the pro-angiogenic stimulus.

-

Methodology:

-

Mix liquid Matrigel with the test peptide on ice.

-

Inject the mixture subcutaneously into the flank of a mouse.

-

After 7-21 days, excise the Matrigel plug.

-

Process the plug for histological analysis.

-

Quantify the extent of vascularization by staining for endothelial cell markers (e.g., CD31) or by measuring the hemoglobin content of the plug.[26]

-

Conclusion

Therapeutic peptides represent a powerful and versatile tool for modulating angiogenesis and vasculogenesis. Their ability to specifically target key receptors and signaling pathways involved in blood vessel formation offers significant potential for the treatment of a wide range of ischemic and wound healing disorders. While the specific peptide "this compound" remains to be characterized in the scientific literature, the principles and methodologies outlined in this guide provide a comprehensive framework for the research, development, and evaluation of novel pro-angiogenic and vasculogenic peptides. Continued innovation in peptide design, including the development of more stable and targeted delivery systems, will undoubtedly pave the way for new and effective therapies that harness the regenerative power of angiogenesis.

References

- 1. Quantitative Analysis of Factors Regulating Angiogenesis for Stem Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Strategies for Enhancing Angiogenesis in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal Transduction in Vasculogenesis and Developmental Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Development of Targeted Pro-angiogenic Therapies for Ischemic Diabetic" by Jenny B Lin [docs.lib.purdue.edu]

- 5. Discovery of bioactive peptides as therapeutic agents for skin wound repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chapter - Peptides Interacting with Growth Factor Receptors Regulating Angiogenesis | Bentham Science [benthamscience.com]

- 7. youtube.com [youtube.com]

- 8. Structure-Based Design of Peptides Targeting VEGF/VEGFRs | MDPI [mdpi.com]

- 9. “Click” Immobilization of a VEGF-Mimetic Peptide on Decellularized Endothelial Extracellular Matrix to Enhance Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites [mdpi.com]

- 11. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US20090257952A1 - Engineered Integrin Binding Peptides - Google Patents [patents.google.com]

- 15. Integrin binding peptides facilitate growth and interconnected vascular-like network formation of rat primary cortical vascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Bioactive peptides found to promote wound healing |… | Clinician.com [clinician.com]

- 18. mdpi.com [mdpi.com]

- 19. SDF-1 Stimulates Vasculogenesis and Enhances Ewing’s Sarcoma Tumor Growth in the Absence of VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Self-Assembling Peptide-Based Hydrogels in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. A graph-theoretic framework for quantitative analysis of angiogenic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative angiogenesis assays in vivo--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantitative analysis of angiogenesis using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Signaling Pathways Activated by Fequesetide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fequesetide, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), has garnered significant interest for its therapeutic potential in tissue repair and regeneration. Operating under the research name TB-500, this compound is recognized as the primary actin-binding and biologically active domain of Tβ4. Its mechanism of action is multifaceted, involving the activation and modulation of several key intracellular signaling pathways that govern cell migration, proliferation, survival, and inflammation. This technical guide provides an in-depth overview of the core signaling cascades influenced by this compound, presenting available quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by influencing a network of interconnected signaling pathways. The primary pathways identified in the literature are crucial for cellular processes integral to wound healing, angiogenesis, and the inflammatory response.

NF-κB Signaling Pathway: Attenuation of Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to downregulate the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[1] This anti-inflammatory action is critical for creating a conducive environment for tissue repair. The proposed mechanism involves the upregulation of microRNA-146a, which in turn targets and reduces the levels of IRAK1 and TRAF6, key adapter proteins in the Toll-like receptor (TLR) signaling pathway that leads to NF-κB activation.[2]

Diagram of the this compound-Mediated NF-κB Signaling Pathway

Caption: this compound's anti-inflammatory effect via NF-κB pathway modulation.

MAPK Signaling Pathway: Regulation of Cellular Responses

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing p38, ERK, and JNK, is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. This compound appears to modulate MAPK signaling in a manner that favors the resolution of inflammation and promotes cell survival.[2] Studies suggest that this compound treatment leads to increased activity of p38 MAPK, which is often associated with anti-inflammatory responses, while concurrently decreasing the activity of ERK1/2 and JNK1, kinases that are more active in the early stages of inflammation.[2]

Diagram of this compound's Influence on the MAPK Signaling Pathway

Caption: this compound's modulatory effects on the MAPK signaling cascade.

VEGF Signaling Pathway: Promotion of Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that stimulates the formation of new blood vessels (angiogenesis), a critical process in wound healing and tissue regeneration. This compound has been shown to upregulate the expression of VEGF and its receptor, VEGFR2 (also known as KDR/Flk-1), thereby promoting angiogenesis.[3][4] The binding of VEGF to VEGFR2 initiates a downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.

Diagram of this compound-Induced VEGF Signaling Pathway

Caption: Pro-angiogenic effects of this compound through the VEGF pathway.

Quantitative Data on this compound's Signaling Effects

While much of the literature describes the qualitative effects of this compound on signaling pathways, specific quantitative data is emerging. The following table summarizes available data from in vitro and in vivo studies.

| Pathway Component | Cell/Model System | This compound (TB-500) Concentration | Observed Effect | Reference |

| NF-κB Pathway | ||||

| IRAK1 & TRAF6 Proteins | Oligodendrocyte Progenitor Cells | 25-100 ng/mL | Reduced protein levels | [2] |

| MAPK Pathway | ||||

| p38 MAPK | Oligodendrocyte Progenitor Cells | Not specified | Increased activity | [2] |

| ERK1/2 & JNK1 | Oligodendrocyte Progenitor Cells | Not specified | Decreased activity | [2] |

| VEGF Pathway | ||||

| VEGF-A Expression | Not specified | Not specified | Increased expression | [2] |

| Angiopoietin-2 & Tie2 Receptor | Not specified | Not specified | Increased expression | [2] |

| Cell Migration | ||||

| Cell Migration | PAM212 Cells | 15-25 µg/mL | Promoted cell migration | [5] |

Experimental Protocols for Studying this compound's Signaling Activity

To facilitate further research into the mechanisms of this compound, this section provides detailed methodologies for key experiments.

Western Blotting for Analysis of Signaling Protein Phosphorylation

This protocol is designed to quantify the activation of signaling proteins (e.g., p38, ERK, JNK, Akt) by measuring their phosphorylation status.

Experimental Workflow for Western Blotting

Caption: Step-by-step workflow for Western blot analysis.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and grow to 80-90% confluency. Treat with desired concentrations of this compound for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38 and anti-total-p38) overnight at 4°C. A typical antibody dilution is 1:1000.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[6]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration, a key process in wound healing.

Experimental Workflow for Wound Healing Assay

Caption: Workflow for the in vitro wound healing (scratch) assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a multi-well plate and culture until a confluent monolayer is formed.[7]

-

Wound Creation: Use a sterile pipette tip to create a uniform scratch across the center of the cell monolayer.[7]

-

Washing: Gently wash the cells with PBS to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing different concentrations of this compound. A serum-free medium can be used to minimize cell proliferation.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a phase-contrast microscope.

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the ability of this compound to promote the formation of capillary-like structures by endothelial cells.

Experimental Workflow for Tube Formation Assay

Caption: Workflow for the in vitro angiogenesis (tube formation) assay.

Detailed Protocol:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate.[8]

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[8]

-

Cell Seeding: Resuspend endothelial cells (e.g., HUVECs) in medium containing various concentrations of this compound and seed them onto the Matrigel-coated wells.

-

Incubation: Incubate the plate at 37°C for 4-12 hours to allow for the formation of tube-like structures.

-

Imaging: Capture images of the tube networks using a phase-contrast microscope.

-